molecular formula C20H29N5O2 B2522442 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396887-91-4

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2522442
CAS RN: 1396887-91-4
M. Wt: 371.485
InChI Key: NUXJFKKWVLTZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H29N5O2 and its molecular weight is 371.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Crystal Packing

The research on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines highlights the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. These interactions facilitate linear chains and 3D network formations, demonstrating the compound's potential in materials science for developing structured molecular assemblies (Lai, Mohr, & Tiekink, 2006).

Catalytic Oxidation

The catalytic potential of related compounds in the oxidation of saturated and aromatic hydrocarbons by H2O2 in the air has been explored, with findings indicating efficient oxidation processes. This research underscores the utility of these compounds in chemical synthesis and environmental applications, offering pathways to alkyl hydroperoxides and phenols from alkanes and arenes, respectively (Schuchardt, Mandelli, & Shul’pin, 1996).

Heterocyclic Compound Applications

Studies on nitrogen-containing heterocyclic compounds, such as pyrazines and piperidines, indicate their widespread use in pharmaceuticals, agrochemicals, and as intermediates for flavors and fragrances. These compounds' high biological activity makes them central to developing new drugs and agricultural chemicals (Higasio & Shoji, 2001).

Polyamine Analogue-Induced Programmed Cell Death

Research into polyamine analogues, closely related to the compound of interest, has shown that these substances can induce programmed cell death in certain cell lines, suggesting potential applications in cancer treatment. This effect is partially attributed to oxidative stress from H2O2 production, highlighting the compounds' therapeutic potential (Ha, Woster, Yager, & Casero, 1997).

Synthetic Methodologies and Chemical Transformations

The synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone exemplifies the versatility of these compounds in organic synthesis, offering new routes to cyclic dipeptidyl ureas and other novel chemical structures. Such research underscores the significant role these compounds play in advancing synthetic organic chemistry (Mekheimer, Mohamed, & Sadek, 1997).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c26-19(23-9-6-16-4-2-1-3-5-16)20(27)24-14-17-7-12-25(13-8-17)18-15-21-10-11-22-18/h4,10-11,15,17H,1-3,5-9,12-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXJFKKWVLTZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.